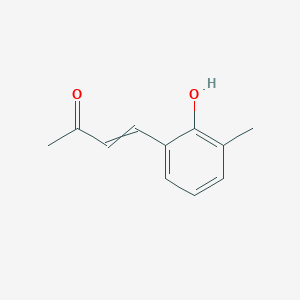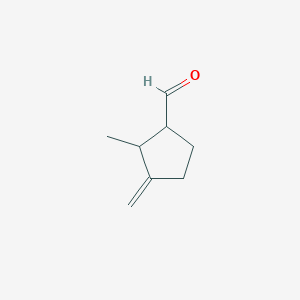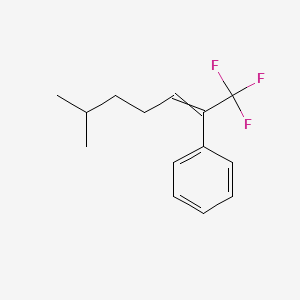![molecular formula C23H32OSi B14227387 [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-64-7](/img/structure/B14227387.png)
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety linked to a silane group through an oxygen atom, with three isopropyl groups attached to the silicon atom. The presence of the phenanthrene structure imparts specific electronic and steric characteristics, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 1,2-dihydrophenanthrene-4-ol with tri(propan-2-yl)silane chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane chloride. The general reaction scheme is as follows:
- Dissolve 1,2-dihydrophenanthrene-4-ol in anhydrous dichloromethane.
- Add tri(propan-2-yl)silane chloride dropwise to the solution while stirring.
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The isopropyl groups on the silicon atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Quinones or other oxygenated phenanthrene derivatives.
Reduction: Dihydro or tetrahydro derivatives of the original compound.
Substitution: New silane derivatives with different alkyl or aryl groups attached to the silicon atom.
Wissenschaftliche Forschungsanwendungen
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane depends on its specific application. In chemical reactions, the phenanthrene moiety can participate in various electronic interactions, while the silane group can undergo substitution or addition reactions. The compound’s effects on biological systems may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can be compared with other silane derivatives and phenanthrene-based compounds. Similar compounds include:
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(methyl)silane: Features methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(ethyl)silane: Contains ethyl groups, which also affect the compound’s reactivity and applications.
Phenanthrene-4-ol: The parent compound without the silane group, used as a starting material for various derivatives.
The uniqueness of this compound lies in its combination of the phenanthrene moiety with the tri(propan-2-yl)silane group, providing distinct electronic and steric characteristics that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
765906-64-7 |
|---|---|
Molekularformel |
C23H32OSi |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1,2-dihydrophenanthren-4-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H32OSi/c1-16(2)25(17(3)4,18(5)6)24-22-13-9-11-20-15-14-19-10-7-8-12-21(19)23(20)22/h7-8,10,12-18H,9,11H2,1-6H3 |
InChI-Schlüssel |
WFHIKDAUANYMGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
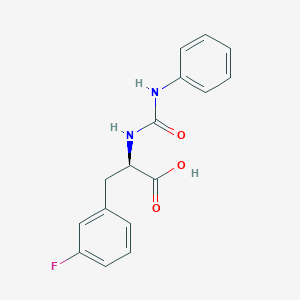
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)

![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![4-Ethenyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14227340.png)
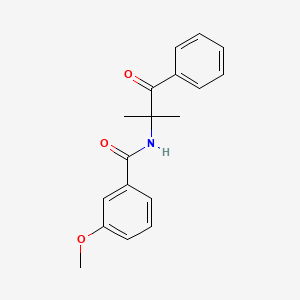


![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
